molecular formula C9H6F2O4 B1423544 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 1250313-60-0

6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1423544
M. Wt: 216.14 g/mol
InChI Key: CAPIEPIEIICTKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzodioxole core with the difluoromethoxy group and the aldehyde group attached. The difluoromethoxy group is a fluorinated structural motif that exhibits unique physicochemical characteristics .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds with difluoromethoxy groups have been involved in various chemical reactions. For instance, trifluoromethoxylation reactions have been studied extensively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Difluoromethoxy groups generally have good metabolic stability, suitable lipophilicity, and special electrical properties .

Scientific Research Applications

Synthesis of Complex Compounds

  • Synthesis of Chroman-4-ones: A study by Sosnovskikh and Usachev (2002) describes the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from related compounds, highlighting the utility of such structures in creating fluorinated analogues of natural lactarochromal (Sosnovskikh & Usachev, 2002).

Structural Studies and Crystallography

  • Molecular Structure Analysis: Asiri, Khan, and Tahir (2011) conducted a study that provides insights into the molecular structure of a compound closely related to 6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, focusing on the crystalline structure and molecular interactions (Asiri, Khan, & Tahir, 2011).

Antimicrobial and Analgesic Activities

  • Medical Research Applications: A study by Jayanna et al. (2013) explores the antimicrobial and analgesic activities of certain carbaldehyde derivatives, demonstrating the potential of these compounds in medical applications (Jayanna et al., 2013).

Development of Novel Organic Compounds

  • Novel Compound Synthesis: Schlosser, Gorecka, and Castagnetti (2003) discuss the creation of various new derivatives using a 2,2-difluoro-1,3-benzodioxole structure, showcasing the versatility of these compounds in synthesizing a range of chemical entities (Schlosser, Gorecka, & Castagnetti, 2003).

Anticancer and Antiviral Properties

  • Biological Activity Evaluation: Lozynskyi et al. (2016) conducted a study on novel carbaldehyde derivatives, evaluating their anticancer and antiviral activities, which could provide insights into the therapeutic potential of such compounds (Lozynskyi et al., 2016).

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity and potential applications in medicinal chemistry .

properties

IUPAC Name

6-(difluoromethoxy)-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPIEPIEIICTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethoxy)-2H-1,3-benzodioxole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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